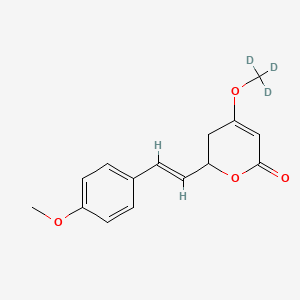

5,6-Dihydroyangonin-d3

Description

5,6-Dihydroyangonin-d3 is a deuterium-labeled analog of 5,6-Dihydroyangonin, a kavalactone derivative found in kava (Piper methysticum). The deuterated form incorporates three deuterium atoms (d3) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical workflows. This compound is primarily used in pharmacokinetic and metabolic studies to improve quantification accuracy by minimizing isotopic interference . The non-deuterated parent compound, 5,6-Dihydroyangonin (CAS 3328-60-7), is known for its psychoactive properties and interactions with gamma-aminobutyric acid (GABA) receptors .

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

263.30 g/mol |

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+/i2D3 |

InChI Key |

AYXCIWVJOBQVFH-VOLOUVRFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroyangonin-d3 involves the incorporation of deuterium atoms into the 5,6-Dihydroyangonin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterium incorporation process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroyangonin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyranone moiety, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

5,6-Dihydroyangonin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of kavalactones and their derivatives.

Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter systems and its potential use in treating anxiety and other neurological disorders.

Mechanism of Action

The mechanism of action of 5,6-Dihydroyangonin-d3 involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a potential candidate for treating anxiety and related disorders . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6-Dihydroyangonin (Non-Deuterated)

- Structural Relationship: The non-deuterated form lacks isotopic labeling, making it less suitable for precise quantification in complex biological matrices.

- Applications : Used in pharmacological studies to investigate kavalactone effects on neurotransmitter systems.

- Analytical Limitations: Susceptible to interference in LC-MS/MS due to overlapping signals with endogenous metabolites.

Deuterated Standards from Other Classes

Examples from the evidence include:

Key Comparison Table :

| Compound | Molecular Formula (Deuterated) | Exact Mass (Da) | Primary Use | Isotopic Purity |

|---|---|---|---|---|

| 5,6-Dihydroyangonin-d3 | C₁₄H₁₃D₃O₄ | ~269.28* | LC-MS/MS internal standard | ≥98%† |

| 5,6-Dihydroyangonin | C₁₄H₁₆O₄ | 266.22 | Pharmacological research | N/A |

| Oxfendazole-d3 | C₁₅H₁₀D₃N₃O₃S | 323.35‡ | Veterinary drug metabolism studies | ≥99%† |

| Xylazine-d6 | C₁₂H₁₀D₆N₂S | 254.24‡ | Food safety monitoring | ≥98%† |

*Estimated based on isotopic substitution; †Typical purity for deuterated standards ; ‡Data inferred from structural analogs.

Advantages of Deuterated Standards

- Signal Differentiation: Deuterium labeling shifts the mass-to-charge (m/z) ratio in mass spectrometry, enabling clear distinction from non-deuterated analytes .

- Stability: Enhanced metabolic stability compared to non-deuterated counterparts, critical for long-term studies.

Limitations

Critical Analysis of Evidence Gaps

- Performance Data : Metrics such as chromatographic retention times, ionization efficiency, and stability under varying pH conditions are absent in the provided sources. Further primary literature or manufacturer documentation would be required for comprehensive validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.